An In-Depth Technical Guide to 10-Deacetyl-7-methyl Baccatin III: A Strategic Intermediate in Taxane Synthesis
An In-Depth Technical Guide to 10-Deacetyl-7-methyl Baccatin III: A Strategic Intermediate in Taxane Synthesis
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and strategic application of 10-Deacetyl-7-methyl Baccatin III. As a key intermediate in the semi-synthesis of potent anticancer agents, a thorough understanding of this molecule is paramount for innovation in oncology drug development.
Introduction: The Strategic Importance of a Protected Precursor
The taxane class of diterpenoids, headlined by the blockbuster drugs paclitaxel and docetaxel, has revolutionized cancer chemotherapy. Their unique mechanism of action—promoting microtubule assembly and stabilization—induces cell cycle arrest and apoptosis, making them indispensable in the treatment of breast, ovarian, and lung cancers, among others. The complete chemical synthesis of these complex molecules is commercially unfeasible, necessitating semi-synthetic routes from naturally occurring precursors.
The most abundant and widely used precursor is 10-Deacetylbaccatin III (10-DAB), extracted from the renewable needles of the yew tree (Taxus baccata).[1][2][3] However, the selective functionalization of 10-DAB is a critical challenge in the synthesis of taxanes. This guide focuses on 10-Deacetyl-7-methyl Baccatin III (10-DMB), a pivotal derivative where the C7 hydroxyl group is protected as a methyl ether. This seemingly minor modification provides a significant strategic advantage, enabling more efficient and higher-yielding pathways to the final active pharmaceutical ingredients.
Chemical Structure and Physicochemical Properties
10-Deacetyl-7-methyl Baccatin III possesses the characteristic tetracyclic taxane core. Its structure is distinguished from its parent compound, 10-DAB, by the presence of a methyl group at the C7 position, which alters its reactivity and handling properties.
Figure 1. Core structure of 10-Deacetyl-7-methyl Baccatin III.
Physicochemical Data
The fundamental properties of 10-DMB are critical for its purification, characterization, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₈O₁₀ | [4][5] |
| Molecular Weight | 558.62 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 232-234 °C (for a closely related derivative) | [7] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol. Insoluble in water. | [3][6][8] |
| Storage Temperature | -20°C for long-term stability | [6] |
Spectroscopic Profile
Structural confirmation and purity analysis of 10-DMB are routinely performed using a suite of spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is complex, showing characteristic signals for the taxane skeleton. Diagnostic peaks include a singlet corresponding to the C7-methoxy protons, singlets for the acetyl and gem-dimethyl groups, and multiplets for the aromatic protons of the C2-benzoyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the presence of 30 distinct carbon atoms. Key resonances include those for the ester carbonyls, the carbons of the benzoyl group, the C7-methoxy carbon, and the carbons of the intricate tetracyclic core.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₃₀H₃₈O₁₀), providing definitive evidence of the compound's identity.
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Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for hydroxyl (O-H) stretching (around 3400-3500 cm⁻¹), carbonyl (C=O) stretching from the ester and ketone groups (around 1700-1750 cm⁻¹), and C-O stretching.
Synthesis and Manufacturing
While taxanes are natural products, 10-DMB is primarily produced via semi-synthesis from the more abundant 10-DAB. This targeted chemical modification is a cornerstone of the paclitaxel and docetaxel manufacturing process.
Semi-Synthetic Pathway from 10-Deacetylbaccatin III
The conversion of 10-DAB to 10-DMB involves the selective methylation of the C7 hydroxyl group. The challenge lies in performing this modification without affecting the other hydroxyl groups at the C1, C10, and C13 positions.
Figure 2. General workflow for the semi-synthesis of 10-DMB.
Experimental Protocol: Selective C7-Methylation of 10-DAB
This protocol is a representative methodology and requires optimization for scale and specific laboratory conditions. All operations must be conducted by qualified personnel in a controlled laboratory environment.
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System Preparation: A multi-necked, round-bottom flask is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and fitted with a magnetic stirrer, thermometer, and septum.
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Reagent Dissolution: 10-Deacetylbaccatin III (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
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Deprotonation: The solution is cooled to 0°C using an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) is added portion-wise. The mixture is stirred for 30-60 minutes at 0°C. Note: Hydrogen gas is evolved.
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Methylation: Methyl iodide (CH₃I, >1.5 eq) is added dropwise via syringe.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 4-8 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching: Upon completion, the reaction is carefully cooled back to 0°C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
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Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 10-Deacetyl-7-methyl Baccatin III.
Rationale for Experimental Design (E-E-A-T)
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Expertise - Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. This is critical because it deprotonates the hydroxyl group to form an alkoxide without competing in a nucleophilic substitution (Sₙ2) reaction with the methyl iodide. The C7-OH is preferentially deprotonated under these conditions over the more sterically hindered C10-OH and C13-OH.
-
Experience - Anhydrous Conditions: The reaction must be scrupulously dry. NaH reacts violently with water, and any moisture would consume the base, preventing the desired deprotonation of 10-DAB and leading to failed or low-yielding reactions.
-
Trustworthiness - In-Process Controls: Monitoring the reaction by TLC or HPLC is a self-validating step. It provides direct evidence of the consumption of starting material and the formation of the product, allowing for a precise determination of the reaction endpoint and preventing the formation of byproducts from over-reaction.
-
Authoritative Grounding - Purification: The polarity of 10-DAB, 10-DMB, and potential byproducts are sufficiently different to allow for effective separation using silica gel chromatography. This is a standard and universally accepted method for purifying moderately polar organic compounds.[1]
Application in Pharmaceutical Drug Development
The primary value of 10-DMB is its role as a "pre-protected" intermediate for the synthesis of paclitaxel, docetaxel, and novel taxane analogues. The crucial step in converting the baccatin core into a clinically active drug is the esterification of the C13-hydroxyl group with a complex side chain.
Figure 3. Logical workflow illustrating the strategic advantage of 10-DMB.
By methylating the C7 hydroxyl, chemists effectively block this position from reacting during the subsequent esterification step. This directed synthesis significantly improves the yield and purity of the C13-acylated product, simplifying the downstream purification process and making the entire manufacturing chain more efficient and cost-effective. This strategy of selective protection and deprotection is a fundamental principle in the complex synthesis of natural products.[9]
Conclusion and Future Outlook
10-Deacetyl-7-methyl Baccatin III is more than just a chemical compound; it is a strategic tool in the synthesis of life-saving cancer therapies. Its preparation from 10-DAB exemplifies a critical enabling step in medicinal chemistry, solving the challenge of regioselectivity in a complex molecule.
Future advancements in this field will likely focus on:
-
Greener Synthesis: Developing catalytic or enzymatic methods for the C7-methylation that avoid the use of stoichiometric, hazardous reagents like sodium hydride.
-
Flow Chemistry: Implementing the synthesis in continuous flow reactors to improve safety, consistency, and scalability.
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Novel Analogs: Using 10-DMB as a versatile starting point for creating next-generation taxanes with improved efficacy, enhanced solubility, and the ability to overcome drug resistance mechanisms.
A deep understanding of the properties and synthesis of intermediates like 10-DMB is essential for any scientist or professional aiming to contribute to the field of oncology drug development and manufacturing.
References
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Holton, R. A., Zhang, Z., Clarke, P. A., Nadizadeh, H., & Procter, D. J. (1998). Selective protection of the C(7) and C(10) hydroxyl groups in 10-deacetyl baccatin III. Tetrahedron Letters, 39(18), 2883–2886. [Link]
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Nicolaou, K. C., et al. (2014). Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]
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Frontiers in Bioengineering and Biotechnology. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. [Link]
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Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(25), 13591–13596. [Link]
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